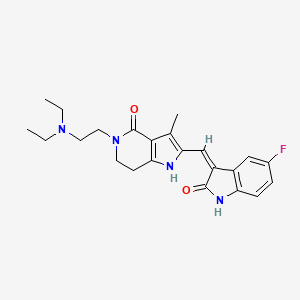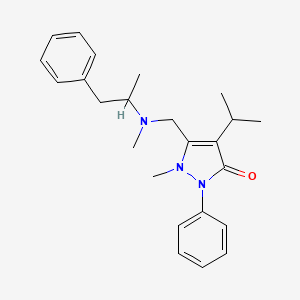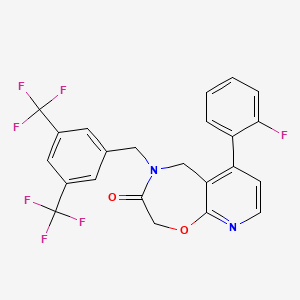
Gpbar-A
Übersicht
Beschreibung
GPBAR-A, auch bekannt als G-Protein-gekoppelter Gallensäure-Rezeptor 1 (GPBAR1), ist ein Membranrezeptor, der Gallensäuren erkennt. Er spielt eine entscheidende Rolle bei der Regulierung verschiedener physiologischer Prozesse, darunter Stoffwechsel, Entzündung und Zellproliferation. This compound ist ein wichtiges therapeutisches Ziel für Stoffwechsel- und neurodegenerative Erkrankungen sowie bestimmte Krebsarten .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, darunter die Herstellung von Gallensäurederivaten und deren anschließende Modifikation zur Verbesserung der Rezeptorbindungsaffinität. Häufige Synthesewege umfassen die Verwendung von Cholsäure, Chenodesoxycholsäure und Desoxycholsäure als Ausgangsmaterialien. Diese Gallensäuren werden chemisch modifiziert, beispielsweise durch Hydroxylierung, Oxidation und Veresterung, um this compound-Agonisten zu erzeugen .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese von Gallensäurederivaten unter optimierten Reaktionsbedingungen. Dies umfasst die Verwendung von hochreinen Ausgangsmaterialien, kontrollierten Reaktionstemperaturen und effizienten Reinigungstechniken, um die Produktion von hochwertigen this compound-Agonisten zu gewährleisten. Moderne Techniken wie Chromatographie und Kristallisation werden eingesetzt, um das Endprodukt zu isolieren und zu reinigen .
Wissenschaftliche Forschungsanwendungen
GPBAR-A hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung verwendet, um die Wechselwirkungen von Gallensäure-Rezeptoren und Signalwege zu untersuchen.
Biologie: Untersucht auf seine Rolle bei der Regulierung von Stoffwechselprozessen, Entzündungen und Zellproliferation.
Medizin: Wird als therapeutisches Ziel für Stoffwechselerkrankungen, neurodegenerative Erkrankungen und bestimmte Krebsarten untersucht.
Industrie: Einsatz bei der Entwicklung neuer Medikamente und therapeutischer Mittel, die auf this compound abzielen
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es an Gallensäuren bindet, was eine Konformationsänderung im Rezeptor auslöst. Dies aktiviert nachgeschaltete Signalwege, darunter der Gs-Protein-gekoppelte Weg und der β-Arrestin-Weg. Diese Wege regulieren verschiedene zelluläre Prozesse, wie z. B. Stoffwechsel, Entzündungen und Zellproliferation. Wichtige molekulare Ziele sind das Yes-assoziierte Protein (YAP) und der Kernfaktor kappa-Lichtketten-Verstärker der aktivierten B-Zellen (NF-κB) .
Wirkmechanismus
Target of Action
Gpbar-A is a potent agonist of the bile acid receptor GPBAR1 , also known as TGR5 . This receptor is a transmembrane G protein-coupled receptor for bile acids, and it is widely expressed in multiple tissues in humans and rodents . GPBAR1 plays a crucial role in bile homeostasis, metabolism, and inflammation .
Mode of Action
This compound interacts with GPBAR1, inducing an elevation in intracellular cAMP and calcium levels . This interaction results in the stimulation of various downstream signaling pathways. The activation of GPBAR1 by this compound can lead to different effects depending on the specific agonist involved. For instance, the GPBAR agonist R399 has been shown to stimulate cell growth through promoting YAP (Yes-associated Protein) activation . Conversely, GPBAR activation triggered by deoxycholic acid and INT-777, which showed a preference to Gs signaling, inhibited cancer cell progression .
Biochemical Pathways
GPBAR1 regulates cholestasis in a holistic system of liver-gallbladder-gut formation . It acts on pathways involved in inflammation, biliary epithelial barrier permeability, bile acid pool hydrophobicity, and sinusoidal blood flow . In the state of cholestasis, the activation of GPBAR1 could regulate liver inflammation, induce cholangiocyte regeneration to maintain the integrity of the biliary tree, control the hydrophobicity of the bile acid pool, and promote the secretion of bile .
Result of Action
The molecular and cellular effects of this compound’s action are primarily mediated through its interaction with GPBAR1. As mentioned earlier, the GPBAR agonist R399 stimulates cell growth through promoting YAP activation . On the other hand, GPBAR activation triggered by deoxycholic acid and INT-777 inhibits cancer cell progression .
Action Environment
Environmental factors can influence GPBAR1 gene expression . These factors can potentially affect the action, efficacy, and stability of this compound.
Biochemische Analyse
Biochemical Properties
Gpbar-A interacts with several sporadic polar groups to accommodate the amphipathic cholic core of bile acids . It recognizes diverse bile acids in the orthosteric site, and a putative second bile acid binding site with allosteric properties has been identified .
Cellular Effects
This compound influences cell function by activating metabolic pathways governing gluco-lipid homeostasis and energy expenditure . It impacts cell signaling pathways, gene expression, and cellular metabolism through the farnesoid X nuclear receptor (FXR), and fibroblast growth factor 19 (FGF19) in the liver, intestine, brown fat, and muscle .
Molecular Mechanism
This compound exerts its effects at the molecular level through a distinct allosteric connecting mechanism between the ligand binding pocket and the G protein binding site . It involves key residues connecting the ligand binding pocket to the Gs coupling site, and a specific interaction motif localized in intracellular loop 3 .
Temporal Effects in Laboratory Settings
Its unique structural features in bile acid recognition, allosteric effects, and biased signaling suggest potential stability and long-term effects on cellular function .
Metabolic Pathways
This compound is involved in metabolic pathways that govern gluco-lipid homeostasis and energy expenditure . It interacts with enzymes and cofactors through the farnesoid X nuclear receptor (FXR), influencing metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of GPBAR-A involves several steps, including the preparation of bile acid derivatives and their subsequent modification to enhance receptor binding affinity. Common synthetic routes include the use of cholic acid, chenodeoxycholic acid, and deoxycholic acid as starting materials. These bile acids undergo chemical modifications such as hydroxylation, oxidation, and esterification to produce this compound agonists .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis of bile acid derivatives using optimized reaction conditions. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques to ensure the production of high-quality this compound agonists. Advanced techniques such as chromatography and crystallization are employed to isolate and purify the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
GPBAR-A durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Umwandlung von Hydroxylgruppen in Carbonylgruppen.
Reduktion: Reduktion von Carbonylgruppen zu Hydroxylgruppen.
Substitution: Ersatz von funktionellen Gruppen durch andere Substituenten.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Substitutionsreagenzien wie Alkylhalogenide. Reaktionsbedingungen beinhalten in der Regel kontrollierte Temperaturen, spezifische pH-Werte und die Verwendung von Katalysatoren, um die Reaktionsgeschwindigkeit zu erhöhen .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind modifizierte Gallensäurederivate mit erhöhter Bindungsaffinität zu this compound. Diese Derivate weisen verbesserte pharmakologische Eigenschaften auf, was sie für therapeutische Anwendungen geeignet macht .
Vergleich Mit ähnlichen Verbindungen
GPBAR-A ist im Vergleich zu anderen Gallensäure-Rezeptoren aufgrund seiner spezifischen Bindungsaffinität und Signalwegeigenschaften einzigartig. Zu ähnlichen Verbindungen gehören:
INT-777: Ein semisynthetisches Gallensäurederivat, das den Gs-Signalweg bevorzugt aktiviert.
R399: Ein this compound-Agonist, der eine Vorliebe für die β-Arrestin-Signalübertragung zeigt
Diese Verbindungen unterscheiden sich in ihrer Rezeptorbindung und ihrer nachgeschalteten Signalübertragung, was die einzigartigen Eigenschaften von this compound bei der Regulierung physiologischer Prozesse hervorhebt .
Eigenschaften
IUPAC Name |
4-[[3,5-bis(trifluoromethyl)phenyl]methyl]-6-(2-fluorophenyl)-5H-pyrido[3,2-f][1,4]oxazepin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F7N2O2/c24-19-4-2-1-3-17(19)16-5-6-31-21-18(16)11-32(20(33)12-34-21)10-13-7-14(22(25,26)27)9-15(8-13)23(28,29)30/h1-9H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXNJVGTAXRKAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CN=C2OCC(=O)N1CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F7N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Gpbar-1 (TGR5) and what is its primary function?
A: Gpbar-1, also known as TGR5, is a membrane-bound G protein-coupled receptor that binds bile acids. [, ] It plays a crucial role in regulating bile acid homeostasis, glucose metabolism, energy expenditure, and inflammatory responses. [, , ]
Q2: How does Gpbar-1 activation influence glucose homeostasis?
A: Gpbar-1 activation in the intestine stimulates the secretion of glucagon-like peptide-1 (GLP-1), a hormone that enhances insulin secretion and improves glucose tolerance. [, ]
Q3: What is the role of Gpbar-1 in energy expenditure?
A: Gpbar-1 activation in brown adipose tissue and skeletal muscle promotes energy expenditure, contributing to the regulation of energy balance. []
Q4: How does Gpbar-1 contribute to the resolution of inflammation?
A: Gpbar-1 activation in macrophages, including Kupffer cells in the liver, can attenuate the release of pro-inflammatory cytokines like TNFα, thus dampening inflammatory responses. []
Q5: What are the downstream signaling pathways activated by Gpbar-1?
A: Gpbar-1 activation primarily leads to the activation of adenylate cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP) levels. [, , ] This, in turn, activates protein kinase A (PKA) and downstream effectors like Rac1, influencing cellular processes such as cytoskeletal rearrangement and gene expression. [, ]
Q6: How does Gpbar-1 activation in cholangiocytes contribute to bile flow?
A: TGR5 is localized in the primary cilium of cholangiocytes, promoting chloride secretion and potentially regulating bile flow in response to changes in bile acid composition and concentration. [, ]
Q7: Is the detailed crystal structure of Gpbar-1 available?
A: Yes, recent studies have elucidated the cryo-EM structures of Gpbar-1 bound to different agonists, including INT-777 and P395, providing insights into its activation mechanism and ligand binding pocket. [, ]
Q8: Have computational studies been used to investigate Gpbar-1?
A: Yes, computational methods like homology modeling, molecular docking, and 3D-QSAR have been employed to predict the structure of Gpbar-1, analyze ligand binding modes, and design novel agonists and antagonists. []
Q9: How do structural modifications of bile acids affect their interaction with Gpbar-1?
A: Studies have shown that modifications to the cholane side chain of bile acids can significantly impact their binding affinity and selectivity for Gpbar-1. [] For example, the introduction of an epoxide ring in the side chain can enhance selectivity towards Gpbar-1 over other bile acid receptors. []
Q10: What structural features contribute to the biased signaling of Gpbar-1 by different ligands?
A: Structural studies have identified specific amino acid residues and regions within the ligand binding pocket of Gpbar-1 that contribute to biased signaling. [, ] Different ligands can stabilize distinct receptor conformations, leading to preferential activation of either Gs or β-arrestin pathways. []
Q11: What is the impact of vertical sleeve gastrectomy (VSG) on Gpbar-1 signaling?
A: Research indicates that VSG surgery in mice leads to increased expression of Gpbar-1 and alters bile acid composition, resulting in enhanced Gpbar-1 signaling in the ileum and brown adipose tissues. [] This contributes to improved glucose control and increased energy expenditure post-surgery. []
Q12: What are the effects of Gpbar-1 activation in preclinical models of non-alcoholic steatohepatitis (NASH)?
A: Studies using Gpbar-1 agonists in preclinical NASH models have demonstrated beneficial effects, including reversal of steatohepatitis, reduced liver fibrosis, and improved insulin sensitivity. [, ]
Q13: Has the efficacy of Gpbar-1 modulation been explored in models of inflammatory bowel disease (IBD)?
A: Yes, studies have shown that Gpbar-1 knockout mice exhibit increased susceptibility to colitis. [] Administration of Gpbar-1 agonists, such as oleanolic acid, has demonstrated efficacy in attenuating colitis symptoms in animal models. []
Q14: What is the role of Gpbar-1 in pancreatic cancer progression?
A: High expression of Gpbar-1 in pancreatic cancer tissues has been linked to poor prognosis and increased lymph node metastasis, suggesting a potential role in tumor progression. []
Q15: Is Gpbar-1 expression a potential biomarker for specific diseases?
A: Yes, research suggests that elevated Gpbar-1 expression in pancreatic cancer tissues could serve as a prognostic biomarker for poor survival. [] Further research is needed to explore its potential as a diagnostic or therapeutic target.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


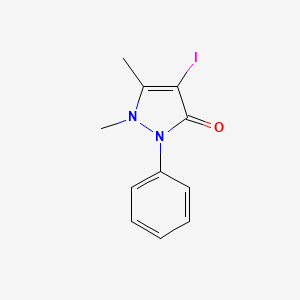
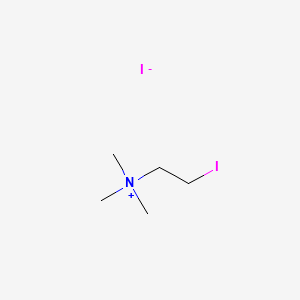
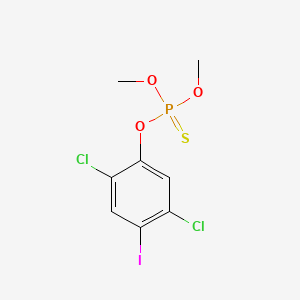
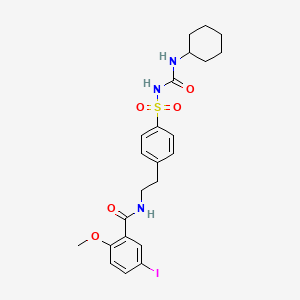

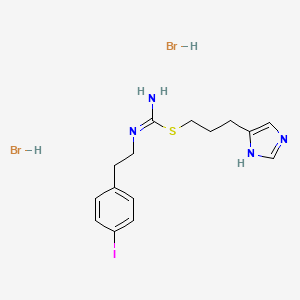
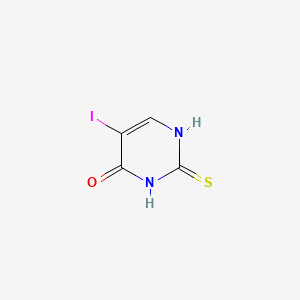
![8-Azabicyclo[3.2.1]octane-2-carboxylic acid,8-(3-fluoropropyl)-3-[4-(iodo-123I)phenyl]-, methyl ester, [1R-(exo,exo)]-](/img/structure/B1672037.png)



